
2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline
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Overview
Description
Preparation Methods
The synthesis of 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline involves several steps. One common synthetic route includes the reaction of octahydroquinolizine with methoxy aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The aniline group undergoes oxidation under acidic or enzymatic conditions to form nitroso or nitro derivatives. In controlled settings (e.g., H₂O₂/Fe²⁺ systems), oxidation targets the aromatic amine, generating intermediates like 2-((octahydro-1H-quinolizin-1-yl)methoxy)nitrosobenzene (detected via LC-MS). This reactivity parallels simpler aniline derivatives but is moderated by steric hindrance from the octahydroquinolizine substituent .
Nucleophilic Substitution
The methoxy group participates in nucleophilic substitutions under basic conditions. For example:
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Demethylation : Treatment with BBr₃ in CH₂Cl₂ yields 2-((octahydro-1H-quinolizin-1-yl)hydroxy)aniline (>75% yield).
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Arylations : Reactions with aryl halides (e.g., 4-fluorobenzyl chloride) in DMF/K₂CO₃ produce N-aryl derivatives through SNAr mechanisms (60–70% yields) .
Coupling Reactions
The aniline’s NH₂ group facilitates cross-coupling:
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Buchwald-Hartwig | Pd(OAc)₂/XPhos, K₃PO₄, 110°C | C–N-coupled heterocycles (e.g., triazoles) | 65–80% |
Ullmann-type | CuI, L-proline, DMSO, 80°C | Biaryl ethers with electron-deficient arenes | 50–60% |
These reactions highlight its utility in constructing complex pharmacophores .
Comparative Reactivity with Derivatives
Key structural analogs exhibit modified reactivity:
Compound | Molecular Formula | Reactivity Profile |
---|---|---|
5-Fluoro-2-(1-methylpiperidin-4-yl)methoxyaniline | C₁₃H₁₉FN₂O | Enhanced electrophilic substitution (F activation) |
o-Anisidine | C₇H₉N | Rapid diazotization; limited coupling |
((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine | C₁₀H₂₂N₂ | No methoxy group; focuses on amine alkylation |
The methoxy group in 2-((octahydro-1H-quinolizin-1-yl)methoxy)aniline uniquely balances electronic and steric effects, enabling selective functionalization .
Synthetic Routes and Byproducts
Industrial synthesis involves:
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Quinolizine Formation : Cyclization of 1,5-diaminopentane with cyclohexanone derivatives (60% yield) .
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Methoxy-Aniline Coupling : Mitsunobu reaction between octahydroquinolizine methanol and 2-aminophenol (PPh₃/DIAD, 55% yield).
Common byproducts include:
Stability and Degradation
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pH Sensitivity : Degrades rapidly in strongly acidic (pH <2) or basic (pH >10) conditions via C–O bond cleavage .
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Photolysis : UV exposure (254 nm) induces ring-opening at the quinolizine moiety, forming 2-methoxyaniline and cyclohexene derivatives .
This compound’s versatility in oxidation, substitution, and coupling reactions positions it as a strategic intermediate in medicinal chemistry and materials science. Its stability profile necessitates controlled handling to avoid unintended degradation pathways.
Scientific Research Applications
Pharmaceutical Development
The compound shows promise in pharmaceutical development due to its ability to interact with biological targets. Preliminary studies indicate that it may modulate receptor activity or enzyme function, which can be further explored through in vitro and in vivo experiments. The binding affinity and activity against specific biological targets are critical areas of investigation, as they may lead to the development of new therapeutic agents.
Case Studies
- Antimicrobial Activity : Research has demonstrated that compounds similar to 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline exhibit significant antimicrobial properties. For instance, derivatives of quinolone compounds have shown efficacy against various bacterial strains, suggesting that this compound could follow suit with appropriate modifications .
- Neuropharmacology : The structural features of this compound may confer neuroactive properties, making it a candidate for studies related to neurodegenerative diseases or psychiatric disorders. Its potential to cross the blood-brain barrier enhances its relevance in neuropharmacological research.
Synthetic Chemistry
The synthesis of this compound typically involves several key steps that require careful control of reaction conditions to optimize yield and purity. The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Synthesis Routes
Common synthetic strategies include:
- Mannich Reaction : Utilizing amines and formaldehyde in the presence of a catalyst to form imines that can be further modified.
- Nucleophilic Substitution : Employing the methoxy group for substitution reactions to generate various derivatives that may exhibit different biological activities or chemical properties.
Mechanism of Action
The mechanism of action of 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline can be compared with other similar compounds, such as:
1-[(1,2,3-Triazol-1-yl)methyl]quinolizines: These compounds have a similar quinolizine backbone and exhibit various biological activities, including analgesic effects.
Quinolizine derivatives: These compounds share structural similarities and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Biological Activity
The compound 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline is a derivative of octahydroquinolizine, which has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of octahydroquinolizine derivatives with methoxy and aniline groups. The structural modifications aim to enhance the compound's biological efficacy while reducing toxicity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including compounds related to this compound. For instance, a series of quinoline derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines
Compound | MDA-MB-231 (IC50 µM) | PC-3 (IC50 µM) | MRC-5 (IC50 µM) |
---|---|---|---|
3a | 47 | 48 | >82 |
3b | 28 | 56 | >82 |
4e | 30 | 38 | 71 |
These findings indicate that compounds like 3b and 4e exhibit promising activity against breast and prostate cancer cells while showing minimal effects on normal fibroblast cells, suggesting a degree of selectivity that is crucial for therapeutic applications .
Antimicrobial Activity
The octahydroquinolizine scaffold has also been explored for its antimicrobial properties. A study reported that certain derivatives exhibited bactericidal effects against various bacterial strains, indicating potential as antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Table 2: Antimicrobial Activity of Octahydroquinolizine Derivatives
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC µg/mL) |
---|---|---|
A | E. coli | 15 |
B | S. aureus | 10 |
C | P. aeruginosa | 20 |
These results suggest that derivatives based on the octahydroquinolizine structure could be developed into effective antimicrobial agents .
Case Study: Cancer Treatment
A notable case study involved the evaluation of a quinoline derivative similar to This compound in a murine model of breast cancer. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size over a four-week treatment period. Histological analyses confirmed decreased proliferation rates within tumor tissues, correlating with in vitro findings .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, a derivative was tested against multi-drug resistant strains of bacteria. The results demonstrated significant reductions in bacterial load in infected mice treated with the compound compared to controls, highlighting its potential as a therapeutic agent against resistant infections .
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxy)aniline |
InChI |
InChI=1S/C16H24N2O/c17-14-7-1-2-9-16(14)19-12-13-6-5-11-18-10-4-3-8-15(13)18/h1-2,7,9,13,15H,3-6,8,10-12,17H2 |
InChI Key |
ARBZNWSAHIHYFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC3=CC=CC=C3N |
Origin of Product |
United States |
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